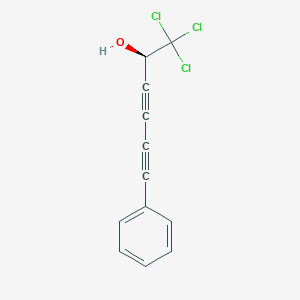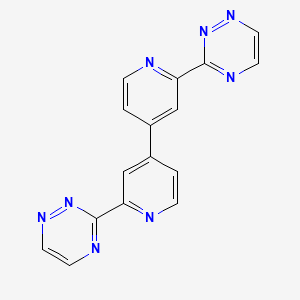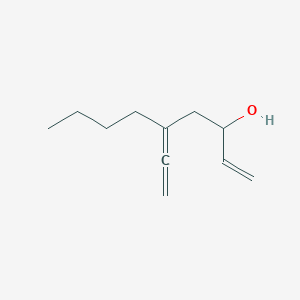![molecular formula C14H13Cl3N2O2 B14220866 Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- CAS No. 827299-52-5](/img/structure/B14220866.png)
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and amino groups attached to a phenol ring. Its molecular formula is C14H12Cl3N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the chlorination of phenol followed by amination and further functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems and stringent quality control measures ensures the consistency of the final product.
化学反応の分析
Types of Reactions
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in manufacturing specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s chlorine and amino groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with different substitution patterns.
3,4-Dichlorophenol: Similar structure but with chlorine atoms in different positions.
Uniqueness
Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chlorine and amino groups makes it particularly versatile in various applications.
特性
CAS番号 |
827299-52-5 |
|---|---|
分子式 |
C14H13Cl3N2O2 |
分子量 |
347.6 g/mol |
IUPAC名 |
3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H13Cl3N2O2/c15-9-3-6(20)1-2-8(9)13(18)14(19)12-10(16)4-7(21)5-11(12)17/h1-5,13-14,20-21H,18-19H2 |
InChIキー |
OIRXFMQHJZPZPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
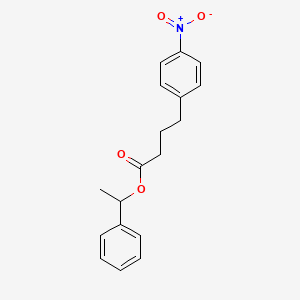
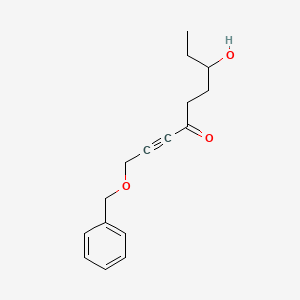
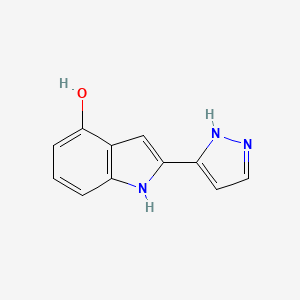
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
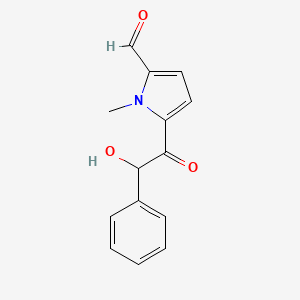
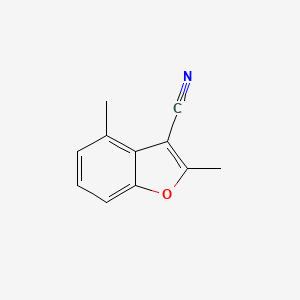
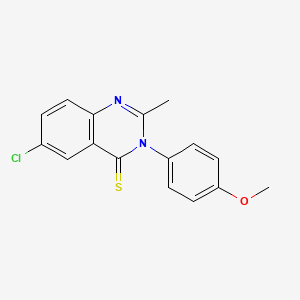
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)
